molecular formula C17H21N3O2 B7532291 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide

Cat. No.: B7532291
M. Wt: 299.37 g/mol
InChI Key: JKGHZSQPMCDWAV-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide, also known as DOPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DOPA is a pyrrolidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.

Mechanism of Action

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide binds to the D1 dopamine receptor, which is a G protein-coupled receptor that is primarily located in the brain. Binding of this compound to the D1 receptor activates a signaling pathway that leads to the release of dopamine in the brain. This release of dopamine is responsible for the physiological and behavioral effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a dopamine receptor agonist, this compound has also been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). This inhibition of PDE4 leads to an increase in the levels of cyclic AMP (cAMP) in the brain, which has been associated with a range of physiological and behavioral effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the D1 dopamine receptor. This selectivity allows researchers to study the effects of dopamine without affecting other neurotransmitter systems in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide. One area of interest is the development of more selective D1 dopamine receptor agonists that can be used to study the effects of dopamine in more detail. Another potential direction is the use of this compound in the treatment of neurological disorders such as Parkinson's disease, where dopamine dysfunction is a key feature of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how these effects can be harnessed for therapeutic purposes.

Synthesis Methods

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide involves the reaction of 3,5-dimethyl-4-chloromethyl-1,2-oxazole with 2-phenylpyrrolidine-1-carboxylic acid in the presence of a base. This reaction produces this compound as a white crystalline solid with a melting point of 170-172°C.

Scientific Research Applications

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide has been used in a variety of scientific research applications due to its ability to selectively bind to certain receptors in the body. One of the most common uses of this compound is in the study of the dopamine system in the brain. This compound has been found to be a potent and selective agonist of the D1 dopamine receptor, making it a valuable tool for studying the physiological and behavioral effects of dopamine.

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-15(13(2)22-19-12)11-18-17(21)20-10-6-9-16(20)14-7-4-3-5-8-14/h3-5,7-8,16H,6,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGHZSQPMCDWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)N2CCCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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